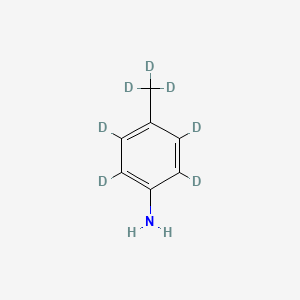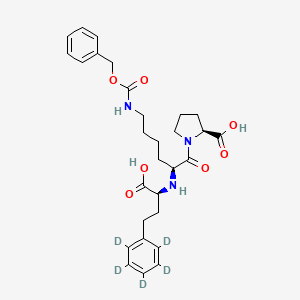![molecular formula C20H16O B588232 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one CAS No. 853925-19-6](/img/structure/B588232.png)
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative PAHs are known for their complex structures and significant roles in various chemical and biological processes
Wissenschaftliche Forschungsanwendungen
1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study PAH behavior and reactivity.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential role in drug development and as a biomarker for certain diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce fully hydrogenated compounds.
Wirkmechanismus
The mechanism by which 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with DNA, leading to mutations and potentially carcinogenic effects. It also interacts with various signaling pathways, influencing cellular processes like apoptosis and proliferation.
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene: A well-known PAH with similar structural features but differing in its reactivity and biological effects.
Chrysene: Another PAH with a similar ring structure but distinct chemical properties.
Anthracene: A simpler PAH that serves as a basis for understanding more complex derivatives.
Uniqueness: 1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one is unique due to its specific ring structure and the presence of functional groups that influence its reactivity and interactions with biological systems. This makes it a valuable compound for studying the effects of PAHs and developing new applications in various scientific fields.
Eigenschaften
IUPAC Name |
2,11,12,12a-tetrahydro-1H-benzo[a]pyren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-4,6,9,11-12H,5,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZLQXBUKJCILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC4=CC=CC=C24)C=CC5=C3C1CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858441 |
Source


|
| Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853925-19-6 |
Source


|
| Record name | 1,11,12,12a-Tetrahydrobenzo[pqr]tetraphen-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
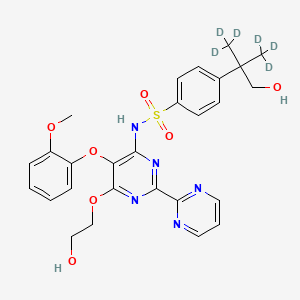
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)


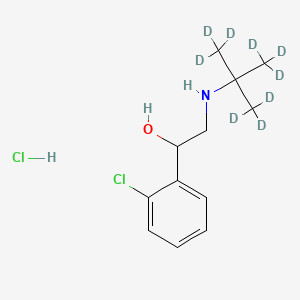
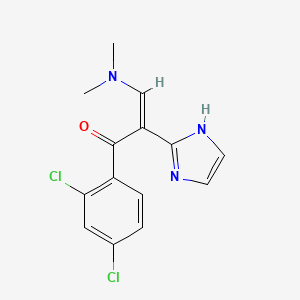
![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)
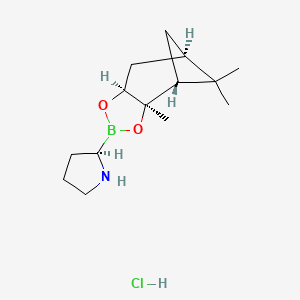
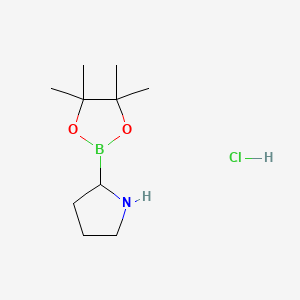

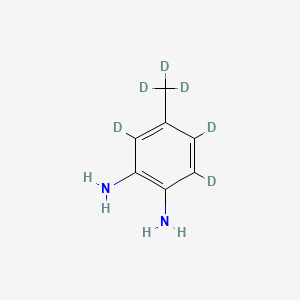
![Carbamic acid, [(1S,2S)-2,3-dihydroxy-1-methylpropyl]-, 1,1-dimethylethyl](/img/no-structure.png)
